molecular formula C20H18N2O3S B2515334 ETHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE CAS No. 312923-71-0

ETHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B2515334
CAS No.: 312923-71-0
M. Wt: 366.44
InChI Key: BFKBNKIRGUHXKG-UHFFFAOYSA-N
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Description

ETHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a biphenyl group, an amido group, a thiazole ring, and an ester functional group

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound may interact with a variety of targets in the body.

Mode of Action

For instance, the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may have a broad impact on cellular function and health.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps:

    Formation of the Biphenyl Amide: The starting material, 4-biphenylcarboxaldehyde, undergoes a condensation reaction with an amine to form the biphenyl amide.

    Thiazole Ring Formation: The biphenyl amide is then reacted with a thioamide and a haloketone under acidic conditions to form the thiazole ring.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the biphenyl ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

ETHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4-METHYL-1,3-OXAZOLE-5-CARBOXYLATE: Similar structure but with an oxazole ring instead of a thiazole ring.

    ETHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4-METHYL-1,3-IMIDAZOLE-5-CARBOXYLATE: Similar structure but with an imidazole ring instead of a thiazole ring.

Uniqueness

The presence of the thiazole ring in ETHYL 2-{[1,1’-BIPHENYL]-4-AMIDO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE imparts unique electronic properties and reactivity compared to its oxazole and imidazole analogs. This makes it particularly useful in applications requiring specific electronic interactions or stability under certain conditions.

Properties

IUPAC Name

ethyl 4-methyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-3-25-19(24)17-13(2)21-20(26-17)22-18(23)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKBNKIRGUHXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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